Cas no 1023351-28-1 (N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide)

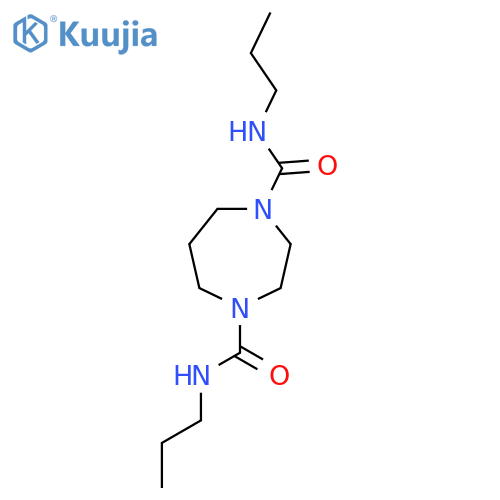

1023351-28-1 structure

商品名:N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide

CAS番号:1023351-28-1

MF:C13H26N4O2

メガワット:270.371142864227

MDL:MFCD06199172

CID:4677004

N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide 化学的及び物理的性質

名前と識別子

-

- N-propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide

- N1,N4-dipropyl-1,4-diazepane-1,4-dicarboxamide

- 1-N,4-N-dipropyl-1,4-diazepane-1,4-dicarboxamide

- N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide

-

- MDL: MFCD06199172

- インチ: 1S/C13H26N4O2/c1-3-6-14-12(18)16-8-5-9-17(11-10-16)13(19)15-7-4-2/h3-11H2,1-2H3,(H,14,18)(H,15,19)

- InChIKey: TZLJUVBTQXDNPG-UHFFFAOYSA-N

- ほほえんだ: O=C(NCCC)N1CCN(C(NCCC)=O)CCC1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 268

- トポロジー分子極性表面積: 64.7

じっけんとくせい

- 密度みつど: 1.1±0.1 g/cm3

- ふってん: 541.8±30.0 °C at 760 mmHg

- フラッシュポイント: 281.5±24.6 °C

- じょうきあつ: 0.0±1.4 mmHg at 25°C

N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB164558-1 g |

N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide |

1023351-28-1 | 1g |

€211.30 | 2022-09-01 | ||

| TRC | N171260-0.5mg |

N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide |

1023351-28-1 | 0.5mg |

$ 50.00 | 2022-06-03 | ||

| abcr | AB164558-1g |

N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide; . |

1023351-28-1 | 1g |

€211.30 | 2024-04-21 | ||

| abcr | AB164558-10 g |

N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide |

1023351-28-1 | 10g |

€482.50 | 2022-09-01 | ||

| TRC | N171260-2.5mg |

N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide |

1023351-28-1 | 2.5mg |

$ 155.00 | 2022-06-03 | ||

| abcr | AB164558-10g |

N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide; . |

1023351-28-1 | 10g |

€482.50 | 2024-04-21 | ||

| TRC | N171260-1mg |

N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide |

1023351-28-1 | 1mg |

$ 80.00 | 2022-06-03 | ||

| abcr | AB164558-5 g |

N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide |

1023351-28-1 | 5g |

€377.50 | 2022-09-01 | ||

| abcr | AB164558-5g |

N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide; . |

1023351-28-1 | 5g |

€377.50 | 2024-04-21 |

N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide 関連文献

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

3. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

1023351-28-1 (N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide) 関連製品

- 592-31-4(butylurea)

- 689-11-2(1-Butylurea)

- 1187-03-7(1,1,3,3-Tetraethylurea)

- 623-95-0(N,N’-Dipropylurea)

- 120-93-4(imidazolidin-2-one)

- 623-76-7(1,3-Diethylurea)

- 627-06-5(Propylurea)

- 80-73-9(1,3-Dimethyl-2-imidazolidinone)

- 761-65-9(N,N-Dibutylformamide)

- 769-42-6(1,3-dimethyl-1,3-diazinane-2,4,6-trione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1023351-28-1)N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide

清らかである:99%/99%

はかる:5g/10g

価格 ($):224.0/286.0